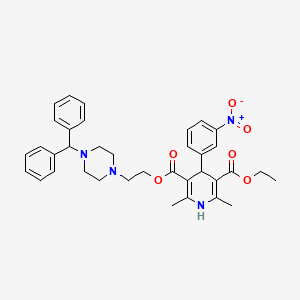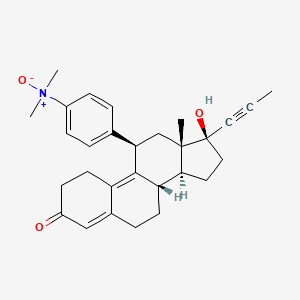
(-)-Dihydroaflatoxin D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Dihydroaflatoxin D2: is a naturally occurring mycotoxin produced by certain species of Aspergillus fungi. It is a derivative of aflatoxin, which is known for its potent carcinogenic properties. This compound is of significant interest due to its structural complexity and biological activity, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Dihydroaflatoxin D2 typically involves multiple steps, including the cyclization of precursor molecules and subsequent functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound is generally not common due to its toxic nature. it can be produced in controlled laboratory settings using fermentation processes involving Aspergillus species. The fermentation conditions, such as nutrient availability, temperature, and pH, are optimized to maximize yield.
Chemical Reactions Analysis
Types of Reactions: (-)-Dihydroaflatoxin D2 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive and toxic metabolites.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the target functional group but often involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can result in alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, (-)-Dihydroaflatoxin D2 is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.
Biology: In biological research, this compound is used to study the mechanisms of mycotoxin action and its effects on cellular processes. It helps in understanding how mycotoxins interact with biological macromolecules.
Medicine: In medicine, this compound is investigated for its potential role in carcinogenesis and its effects on liver function. It is also used in developing diagnostic tools for detecting aflatoxin exposure.
Industry: In the industrial sector, the focus is primarily on preventing contamination by this compound in food and feed products. Research is directed towards developing methods for detecting and mitigating its presence.
Mechanism of Action
The mechanism of action of (-)-Dihydroaflatoxin D2 involves its interaction with cellular DNA, leading to mutations and potentially causing cancer. It forms adducts with DNA, disrupting normal cellular processes and leading to uncontrolled cell growth. The molecular targets include various enzymes involved in DNA repair and replication.
Comparison with Similar Compounds
Aflatoxin B1: Known for its high toxicity and carcinogenicity.
Aflatoxin G1: Another potent mycotoxin with similar biological effects.
Sterigmatocystin: A precursor to aflatoxins with similar toxic properties.
Uniqueness: (-)-Dihydroaflatoxin D2 is unique due to its specific stereochemistry and the particular pathways it affects in biological systems. Its reduced form compared to other aflatoxins may result in different reactivity and toxicity profiles.
Conclusion
This compound is a compound of significant interest due to its complex structure and potent biological activity. Understanding its synthesis, reactions, and applications can provide valuable insights into the behavior of mycotoxins and their impact on health and industry.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3aR,8bS)-6-methoxy-1,2,3a,8b-tetrahydrofuro[2,3-b][1]benzofuran-8-ol |
InChI |
InChI=1S/C11H12O4/c1-13-6-4-8(12)10-7-2-3-14-11(7)15-9(10)5-6/h4-5,7,11-12H,2-3H2,1H3/t7-,11+/m0/s1 |
InChI Key |
YNPOSBONXFRQDW-WRWORJQWSA-N |
Isomeric SMILES |
COC1=CC(=C2[C@@H]3CCO[C@@H]3OC2=C1)O |
Canonical SMILES |
COC1=CC(=C2C3CCOC3OC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)






![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)

